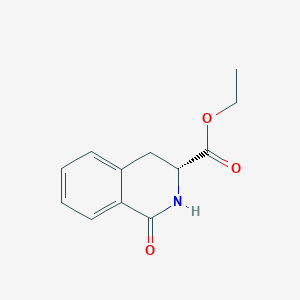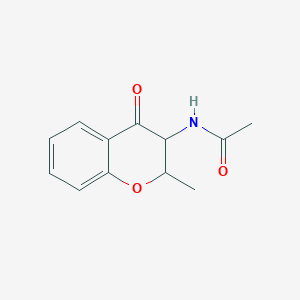
Acetamide, N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-4-oxochroman-3-yl)acetamide: is a heterocyclic compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a chroman ring system with an acetamide group attached to it, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-4-oxochroman-3-yl)acetamide typically involves the reaction of 2-methyl-4-oxochroman-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of N-(2-Methyl-4-oxochroman-3-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Methyl-4-oxochroman-3-yl)acetamide can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced chroman derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, amines, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced chroman derivatives.
Substitution: Formation of substituted chroman derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(2-Methyl-4-oxochroman-3-yl)acetamide is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has shown promise in scavenging free radicals and reducing oxidative stress in cellular models .
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities. It has been found to inhibit the growth of certain cancer cell lines and exhibit antibacterial properties against various pathogens .
Industry: In the industrial sector, N-(2-Methyl-4-oxochroman-3-yl)acetamide is used in the production of dyes, pigments, and polymers. Its unique chemical structure makes it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of N-(2-Methyl-4-oxochroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. It can inhibit the activity of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
- N-(2-Methyl-4-oxochroman-3-yl)acetamide
- N-(2-Methyl-4-oxochroman-3-yl)benzamide
- N-(2-Methyl-4-oxochroman-3-yl)thiourea
Comparison: N-(2-Methyl-4-oxochroman-3-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-(2-Methyl-4-oxochroman-3-yl)benzamide and N-(2-Methyl-4-oxochroman-3-yl)thiourea, the acetamide derivative exhibits higher solubility in polar solvents and enhanced stability under various reaction conditions .
Properties
CAS No. |
54444-47-2 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-(2-methyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide |
InChI |
InChI=1S/C12H13NO3/c1-7-11(13-8(2)14)12(15)9-5-3-4-6-10(9)16-7/h3-7,11H,1-2H3,(H,13,14) |
InChI Key |
VOGZZKMUWQOVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C2=CC=CC=C2O1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11886434.png)

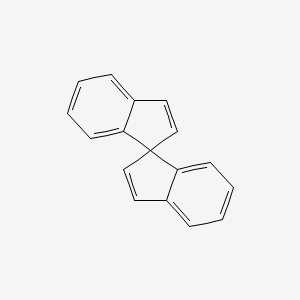


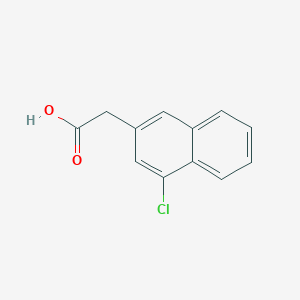

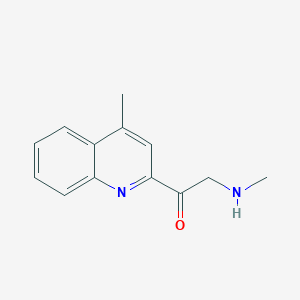
![Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11886480.png)

![9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11886488.png)


